11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Overview
Description
11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic compound with a unique structure that includes multiple functional groups such as alkenes, sulfanyl, and diazatricyclo systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step organic reactions. The initial steps often include the formation of the core tricyclic structure, followed by the introduction of the prop-2-en-1-yl and prop-2-en-1-ylsulfanyl groups. Common reagents used in these reactions include alkenes, thiols, and diazocompounds under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one undergoes various types of chemical reactions including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the best yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one
- (Z)-1-Methyl-2-(prop-1-en-1-yl)disulfane
- (E)-1-(Prop-1-en-1-yl)-3-propyltrisulfane
Uniqueness
Compared to similar compounds, 11-(prop-2-en-1-yl)-10-(prop-2-en-1-ylsulfanyl)-7-thia-9,11-diazatricyclo[6400^{2,6}]dodeca-1(8),2(6),9-trien-12-one stands out due to its unique tricyclic structure and the presence of both prop-2-en-1-yl and prop-2-en-1-ylsulfanyl groups
Properties
IUPAC Name |
11-prop-2-enyl-10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-3-8-17-14(18)12-10-6-5-7-11(10)20-13(12)16-15(17)19-9-4-2/h3-4H,1-2,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEAOGSOVPEJIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC=C)SC3=C2CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365756 | |
Record name | AC1LZSUT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5705-29-3 | |
Record name | AC1LZSUT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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